An In-depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Trifluoromethanesulfonate: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ionic liquid 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate. It delves into its molecular structure, physicochemical properties, synthesis, and key applications, with a particular focus on its utility in catalysis and electrochemistry. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, offering insights into the unique characteristics and potential of this versatile compound.
Introduction
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. They are composed entirely of ions and exhibit a unique set of properties, including low volatility, high thermal stability, and tunable solvating capabilities. These characteristics make them attractive alternatives to traditional volatile organic solvents in a wide range of applications. Among the diverse families of ionic liquids, those based on the imidazolium cation have been extensively studied and utilized.
This guide focuses on a specific imidazolium-based ionic liquid: 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate. The methylation at the C-2 position of the imidazolium ring imparts distinct properties compared to its more common C-2 unsubstituted analogue, 1-ethyl-3-methylimidazolium trifluoromethanesulfonate. This document aims to provide a detailed technical examination of its structure, properties, and applications, serving as a foundational resource for scientists and researchers.
Chemical Structure and Formula
The chemical identity of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is defined by its constituent ions: the 1-ethyl-2,3-dimethylimidazolium cation and the trifluoromethanesulfonate anion.
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Cation: The 1-ethyl-2,3-dimethylimidazolium cation features a five-membered aromatic ring containing two nitrogen atoms. An ethyl group is attached to one nitrogen atom (N-1), and two methyl groups are attached to the other nitrogen atom (N-3) and the C-2 carbon, respectively. This substitution pattern is crucial in defining the cation's steric and electronic properties.
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Anion: The trifluoromethanesulfonate anion, often abbreviated as triflate or OTf, consists of a trifluoromethyl group (CF₃) bonded to a sulfonate group (SO₃⁻). The high electronegativity of the fluorine atoms and the resonance stabilization of the sulfonate group contribute to the anion's stability and non-coordinating nature.
The combination of this specific cation and anion results in the following key identifiers:
Caption: Molecular structure of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate.
Physicochemical Properties
The physicochemical properties of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate are summarized in the table below. These properties are critical for its application in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃F₃N₂O₃S | [1] |
| Molecular Weight | 274.26 g/mol | [1] |
| Appearance | Colorless to yellow liquid | Iolitec |
| Melting Point | 105 °C | Iolitec |
| Storage | Room temperature, dry | [1] |
The methylation at the C-2 position of the imidazolium ring in 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is known to influence its properties. This substitution can disrupt the formation of hydrogen bonding networks that are present in C-2 unsubstituted imidazolium ILs, which can, in turn, affect properties such as viscosity and melting point.
Synthesis and Characterization
Synthesis Protocol
A general and robust method for the synthesis of imidazolium-based ionic liquids involves a two-step process: quaternization of an N-substituted imidazole followed by anion exchange. For 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate, the synthesis would proceed as follows:
Step 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Halide
The first step is the quaternization of 1,2-dimethylimidazole with an ethyl halide (e.g., ethyl bromide or ethyl iodide). This reaction is typically carried out in a suitable solvent or neat.
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Rationale: The lone pair of electrons on the N-3 nitrogen of 1,2-dimethylimidazole acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide. This results in the formation of the 1-Ethyl-2,3-dimethylimidazolium halide salt. The choice of halide can influence the reaction rate and the ease of the subsequent anion exchange step.
Step 2: Anion Exchange
The resulting 1-Ethyl-2,3-dimethylimidazolium halide is then subjected to an anion exchange reaction with a trifluoromethanesulfonate salt, such as silver trifluoromethanesulfonate or an alkali metal trifluoromethanesulfonate.
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Rationale: Metathesis with silver trifluoromethanesulfonate is often preferred as the resulting silver halide precipitates from the solution, driving the reaction to completion. Alternatively, using an alkali metal triflate in a suitable solvent can also achieve the desired anion exchange. The final product is then purified to remove any residual starting materials and byproducts.
Caption: General synthesis workflow for 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate.
Characterization
Definitive characterization of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is crucial to confirm its identity and purity.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the two methyl groups on the imidazolium ring, and the two protons on the imidazolium ring.
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¹³C NMR: The carbon NMR spectrum will provide signals for all eight carbon atoms in the cation and the trifluoromethyl carbon in the anion. The chemical shift of the C-2 carbon is particularly diagnostic. In a study comparing 1-ethyl-3-methylimidazolium and 1-ethyl-2,3-dimethylimidazolium cations, methylation at the C-2 position was shown to cause a significant downfield shift for the C-2 carbon signal.[3]
4.2.2. Crystal Structure Analysis
To date, the crystal structure of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate has not been reported in the major crystallographic databases. However, studies on similar compounds, such as those with tetrahaloferrate(III) anions, have shown that the 1-ethyl-2,3-dimethylimidazolium cation can form layered structures with anions, characterized by various non-covalent interactions like hydrogen bonding and anion-π interactions.[4]
Applications
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is a versatile ionic liquid with applications in several key areas of chemical science.
Catalysis
Due to its high thermal stability and low volatility, this ionic liquid is an excellent medium for various catalytic reactions. It can function as both a solvent and a catalyst, particularly in:
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Alkylation and Acylation Reactions: Its polar nature can facilitate these reactions, often leading to higher yields and selectivities compared to conventional solvents.[1]
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Friedel-Crafts Reactions: It can enhance the efficiency of Friedel-Crafts reactions by acting as a reusable catalyst and solvent system.[1]
Electrochemistry
The good ionic conductivity and wide electrochemical window of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate make it a promising candidate for electrochemical applications:
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Batteries and Capacitors: It can be used as an electrolyte in energy storage devices, contributing to improved performance and safety due to its non-flammable nature.[1]
Other Potential Applications
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Separation Processes: Its selective solvation properties are beneficial in processes like the extraction of metals and the desulfurization of fuels.[1]
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Green Chemistry: As a non-volatile and recyclable solvent, it aligns with the principles of green chemistry, offering a more environmentally benign alternative to traditional organic solvents.
Safety and Handling
While ionic liquids are generally considered to have low volatility, they are still chemical compounds that require careful handling.
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General Precautions: It is recommended to handle 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[5]
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Storage: The compound should be stored in a dry environment at room temperature.[1]
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Toxicity: Specific toxicological data for this compound is limited. As with any chemical, unnecessary exposure should be avoided. In case of contact with skin or eyes, it is advised to wash the affected area with plenty of water.[5]
Conclusion
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is a valuable ionic liquid with a unique set of properties derived from its specific cation and anion structure. Its high thermal stability, good ionic conductivity, and catalytic activity make it a versatile tool for researchers in various fields. While there is a need for more detailed public data on its synthesis and characterization, its potential applications in catalysis, electrochemistry, and green chemistry are evident. This guide has aimed to consolidate the available technical information to support its use and further investigation in scientific research and development.
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